N-苄氧羰基-L-苏氨酸醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

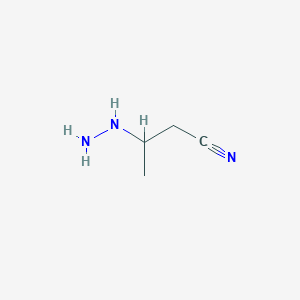

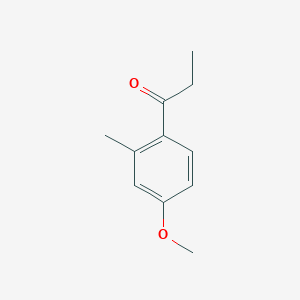

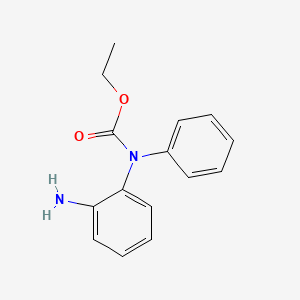

Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

寡核苷酸的合成

N-苄氧羰基-L-苏氨酸醇用于合成带有硫醇基团的寡核苷酸 . 这些寡核苷酸是涉及核酸的许多应用的实用中间体 . 一种源自苏氨酸醇的构建块已被开发用于在寡核苷酸的任何预定位置引入硫醇基团 .

寡核苷酸缀合物的制备

使用N-苄氧羰基-L-苏氨酸醇制备的硫醇化寡核苷酸已被用于制备寡核苷酸缀合物 . 这使得能够创建具有多种功能的复杂结构 .

金纳米粒子的功能化

使用N-苄氧羰基-L-苏氨酸醇合成的硫醇化寡核苷酸已被用于金纳米粒子的功能化 . 这是由于硫醇基团对金表面的强亲和力 .

组氨酸缀合的DNA

N-苄氧羰基-L-苏氨酸醇用于合成组氨酸缀合的DNA寡核苷酸 . 这些寡核苷酸可以作为各种金属离子的分子库 .

不对称催化

使用N-苄氧羰基-L-苏氨酸醇合成的组氨酸缀合的DNA寡核苷酸可用于不对称催化 . 这使得能够创建手性分子,这在化学和生物学的许多领域都很重要 .

DNA金属酶

使用N-苄氧羰基-L-苏氨酸醇合成的组氨酸缀合的DNA寡核苷酸可用作DNA金属酶 . 这些酶可以催化各种反应,为生物催化提供了一种新方法 .

siRNA的修饰

N-苄氧羰基-L-苏氨酸醇已被用作连接体,用于在siRNA的3'或5'端引入不同的修饰 . 这使得能够创建具有增强特性的siRNA,例如增加的稳定性或改进的靶向性 .

DNA纳米生物技术

使用N-苄氧羰基-L-苏氨酸醇合成的硫醇化寡核苷酸正在多个领域广泛使用,特别是在DNA纳米生物技术领域 . 它们最初是为促进生物素、荧光化合物和其他非放射性标记的引入而合成的 . 后来,硫醇化寡核苷酸用于使用合成后方案生产寡核苷酸-肽缀合物 和寡核苷酸-蛋白质缀合物 .

作用机制

Target of Action

It has been suggested that it may interact with the rna interference (rnai) machinery, indicating a potential role in gene regulation .

Mode of Action

It has been shown to be well-tolerated by the rnai machinery in both double and single-stranded fashion . This suggests that it may interact with its targets to induce changes in gene expression.

Biochemical Pathways

It has been used in the synthesis of acyclic l-threoninol nucleic acid (l-atna), suggesting a role in nucleic acid metabolism .

Result of Action

It has been used in the synthesis of l-atna, which can cross-hybridize with dna and rna and has high nuclease durability . This suggests that it may have a role in enhancing the stability of nucleic acids.

生化分析

Biochemical Properties

The biochemical properties of “z-Threoninol” are largely defined by its interactions with enzymes, proteins, and other biomolecules. For instance, it has been used to introduce a thiol group at any predetermined position of an oligonucleotide . This suggests that “z-Threoninol” can interact with various enzymes and proteins involved in the synthesis and modification of oligonucleotides .

Cellular Effects

It has been shown that oligonucleotides carrying tert-butylsulfanyl (t-BuS) protected thiol groups prepared using a building block derived from “z-Threoninol” can be used for the preparation of oligonucleotide conjugates and for the functionalization of gold nanoparticles . This suggests that “z-Threoninol” may influence cellular function by affecting the properties and behaviors of oligonucleotides within cells.

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of “z-Threoninol” in animal models

Metabolic Pathways

Threonine, a related compound, is metabolized in several ways in many animals, including conversion to pyruvate via threonine dehydrogenase

Transport and Distribution

Given its role in the synthesis of oligonucleotides carrying thiol groups, it is possible that “z-Threoninol” may be transported and distributed in a manner similar to these oligonucleotides .

Subcellular Localization

Given its role in the synthesis of oligonucleotides carrying thiol groups, it is plausible that “z-Threoninol” may be localized in the same subcellular compartments as these oligonucleotides .

属性

CAS 编号 |

71811-27-3 |

|---|---|

分子式 |

C12H17NO4 |

分子量 |

239.27 g/mol |

IUPAC 名称 |

benzyl N-[(2S,3R)-1,3-dihydroxybutan-2-yl]carbamate |

InChI |

InChI=1S/C12H17NO4/c1-9(15)11(7-14)13-12(16)17-8-10-5-3-2-4-6-10/h2-6,9,11,14-15H,7-8H2,1H3,(H,13,16)/t9-,11+/m1/s1 |

InChI 键 |

KHJJQBXHWBLXPU-KOLCDFICSA-N |

SMILES |

CC(C(CO)NC(=O)OCC1=CC=CC=C1)O |

手性 SMILES |

C[C@H]([C@H](CO)NC(=O)OCC1=CC=CC=C1)O |

规范 SMILES |

CC(C(CO)NC(=O)OCC1=CC=CC=C1)O |

序列 |

T |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azabicyclo[2.2.1]heptane](/img/structure/B1610859.png)